

# An In-depth Technical Guide to 2-(Methylamino)nicotinonitrile: A Key Chemical Intermediate

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## Compound of Interest

Compound Name: 2-(Methylamino)nicotinonitrile

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## Introduction

**2-(Methylamino)nicotinonitrile**, a substituted pyridine derivative, is a significant chemical intermediate in the synthesis of a variety of heterocyclic compounds, particularly those with applications in the pharmaceutical industry. Its bifunctional nature, possessing both a nucleophilic secondary amine and a versatile nitrile group, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **2-(Methylamino)nicotinonitrile**, with a focus on its role in the development of kinase inhibitors.

## Chemical and Physical Properties

While extensive experimental data for **2-(Methylamino)nicotinonitrile** is not readily available in public literature, its properties can be estimated based on closely related analogs and general chemical principles.

Table 1: Physicochemical Properties of **2-(Methylamino)nicotinonitrile** and Related Compounds

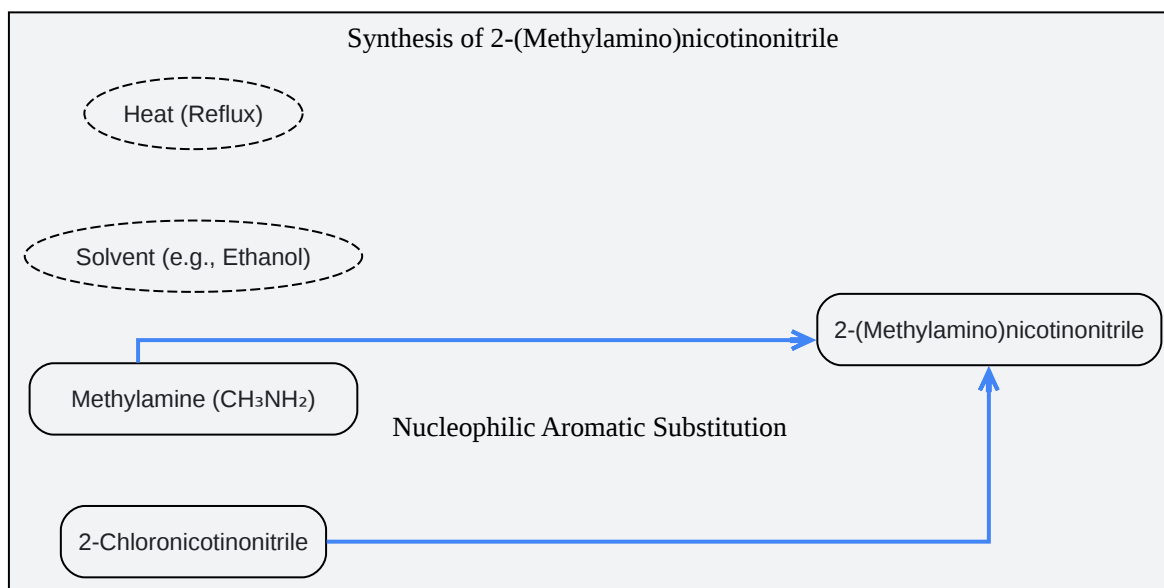
Property	2-(Methylamino)nicotinonitrile	6-(Methylamino)nicotinonitrile (Isomer)	2-(Methylamino)pyridine (Analog)	Nicotinonitrile (Parent Compound)
CAS Number	52583-87-6	261715-36-0	4597-87-9	100-54-9[1]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> N <sub>3</sub>	C <sub>7</sub> H <sub>7</sub> N <sub>3</sub>	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub>	C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> [1]
Molecular Weight	133.15 g/mol	133.15 g/mol	108.14 g/mol	104.11 g/mol [1]
Melting Point	Not reported	Not reported	15 °C (lit.)	51 °C[1]
Boiling Point	Not reported	Not reported	200-201 °C (lit.)	206.9 °C[1]
Solubility	Expected to be soluble in polar organic solvents.	Expected to be soluble in polar protic and aprotic solvents like ethanol, methanol, DMF, and DMSO.[2]	Soluble in water, alcohol, ether, and benzene.[3]	Soluble in water, alcohol, ether.
Calculated LogP	Not available	0.99498	Not available	0.36
Topological Polar Surface Area (TPSA)	Not available	48.71 Å <sup>2</sup>	Not available	36.67 Å <sup>2</sup>
Hydrogen Bond Donors	1	1	1	0
Hydrogen Bond Acceptors	3	3	2	2

## Synthesis of 2-(Methylamino)nicotinonitrile

The most probable and industrially scalable synthesis of **2-(Methylamino)nicotinonitrile** involves the nucleophilic aromatic substitution (S<sub>N</sub>Ar) of a suitable precursor, 2-chloronicotinonitrile, with methylamine.

## Experimental Protocol: Synthesis of 2-(Methylamino)nicotinonitrile

Reaction Scheme:



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Caption: Synthesis of **2-(Methylamino)nicotinonitrile**.

Materials:

- 2-Chloronicotinonitrile
- Methylamine (e.g., 40% solution in water or 2 M in a suitable solvent)
- Anhydrous ethanol or another suitable polar aprotic solvent
- Inert gas (e.g., nitrogen or argon)

- Standard laboratory glassware for organic synthesis

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronicotinonitrile (1 equivalent) in anhydrous ethanol.
- **Inert Atmosphere:** Purge the reaction vessel with an inert gas to create an oxygen-free atmosphere.
- **Addition of Methylamine:** To the stirred solution, add an excess of methylamine solution (typically 2-3 equivalents) at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **2-(Methylamino)nicotinonitrile**.

## Role as a Key Intermediate in the Synthesis of Kinase Inhibitors

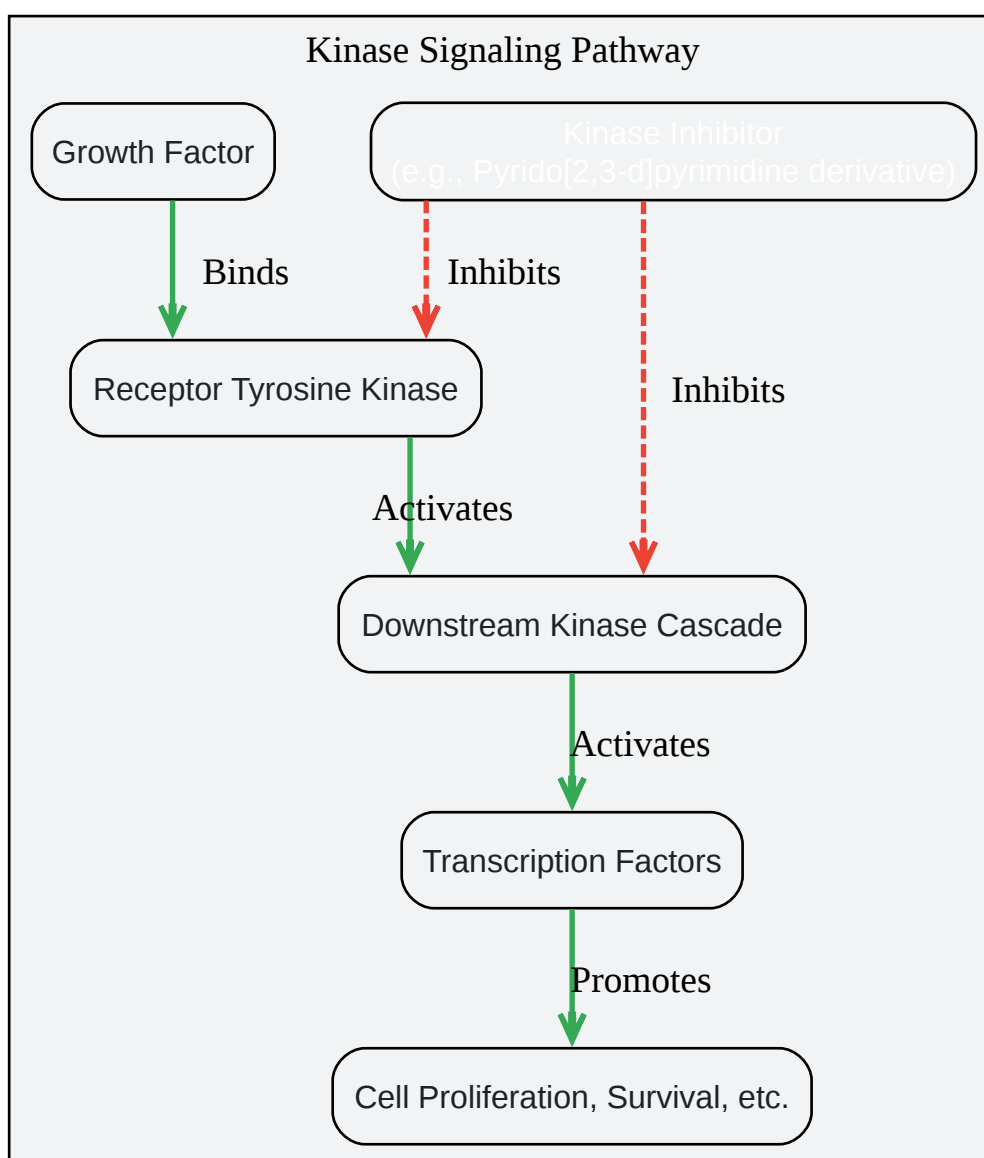
Nicotinonitrile derivatives are crucial scaffolds in medicinal chemistry, with several marketed drugs containing this moiety.<sup>[4]</sup> A primary application of 2-(amino-substituted)nicotinonitriles is in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity.<sup>[5][6][7][8]</sup> These compounds are of significant interest in oncology and for the treatment of inflammatory diseases.

The synthesis of the pyrido[2,3-d]pyrimidine core typically involves the condensation of a 2-aminonicotinonitrile derivative with a suitable reagent, followed by cyclization. The methylamino

group in **2-(methyamino)nicotinonitrile** plays a crucial role in the formation of the pyrimidine ring and can also be a key interaction point with the target kinase.

## Signaling Pathway Context: Kinase Inhibition

Kinases are a class of enzymes that play a pivotal role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors act by blocking the activity of these enzymes, thereby disrupting the downstream signaling pathways that promote disease progression.

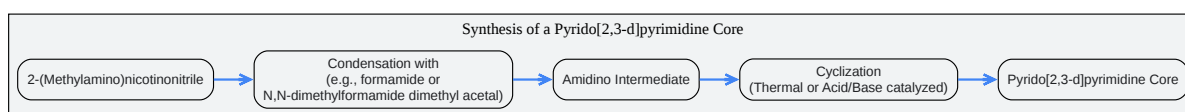


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Caption: General Kinase Signaling Pathway and Inhibition.

## Experimental Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core

The following is a representative workflow for the synthesis of a pyrido[2,3-d]pyrimidine core from **2-(methylamino)nicotinonitrile**. The specific reagents and conditions would be adapted based on the desired final product.



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Caption: Synthesis of a Pyrido[2,3-d]pyrimidine Core.

## Conclusion

**2-(Methylamino)nicotinonitrile** is a valuable and versatile chemical intermediate with significant potential in the synthesis of pharmaceutically active compounds. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the construction of complex heterocyclic systems. The primary application of this compound lies in its role as a precursor to pyrido[2,3-d]pyrimidine-based kinase inhibitors, a class of drugs with immense therapeutic potential. Further research into the properties and reactivity of **2-(methylamino)nicotinonitrile** is likely to uncover new applications and synthetic routes, further solidifying its importance in the field of medicinal chemistry.

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